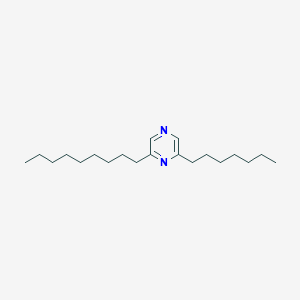
2-Heptyl-6-nonylpyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Heptyl-6-nonylpyrazine is an organic compound belonging to the pyrazine family Pyrazines are known for their aromatic properties and are often found in various natural and synthetic substances
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Heptyl-6-nonylpyrazine typically involves the reaction of appropriate alkyl halides with pyrazine derivatives under controlled conditions. One common method is the alkylation of pyrazine with heptyl and nonyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency . The process typically involves the use of high-purity reagents and stringent quality control measures to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions: 2-Heptyl-6-nonylpyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alkyl-substituted pyrazines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alkyl-substituted pyrazines.
Substitution: Functionalized pyrazine derivatives.
Scientific Research Applications
2-Heptyl-6-nonylpyrazine has found applications in various fields of scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in quorum sensing mechanisms in bacteria.
Medicine: Explored for its antimicrobial properties and potential use in developing new antibiotics.
Industry: Utilized in the production of specialty chemicals and as a flavoring agent in the food industry.
Mechanism of Action
The mechanism of action of 2-Heptyl-6-nonylpyrazine involves its interaction with specific molecular targets, such as bacterial quorum sensing receptors. The compound can modulate the expression of genes involved in bacterial communication and virulence . This makes it a potential candidate for the development of novel antibacterial agents that target quorum sensing pathways.
Comparison with Similar Compounds
2-Heptyl-3-hydroxy-4(1H)-quinolone: Another quorum sensing molecule with similar alkyl chain length.
2-Nonyl-3-hydroxy-4(1H)-quinolone: Shares structural similarities and is involved in similar biological processes.
Uniqueness: 2-Heptyl-6-nonylpyrazine is unique due to its specific alkyl chain arrangement, which imparts distinct chemical and biological properties. Its ability to modulate quorum sensing in bacteria sets it apart from other pyrazine derivatives and makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
16731-49-0 |
|---|---|
Molecular Formula |
C20H36N2 |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
2-heptyl-6-nonylpyrazine |
InChI |
InChI=1S/C20H36N2/c1-3-5-7-9-10-12-14-16-20-18-21-17-19(22-20)15-13-11-8-6-4-2/h17-18H,3-16H2,1-2H3 |
InChI Key |
GDMIFVPJBCEEMX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=NC(=CN=C1)CCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



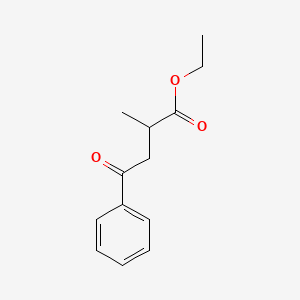

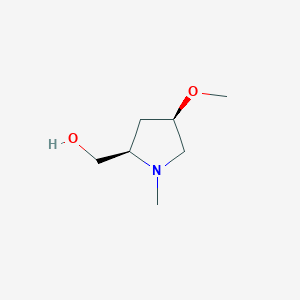
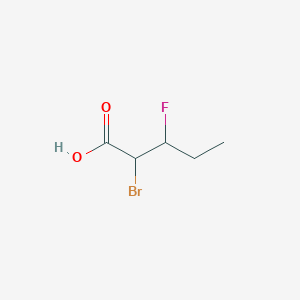



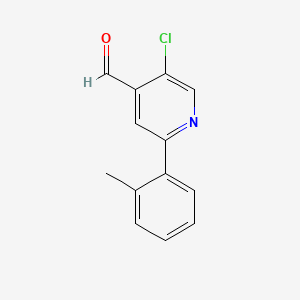
![ethyl 4-[(2-acetamido-4-oxo-1H-pteridin-6-yl)methylideneamino]benzoate](/img/structure/B14019440.png)

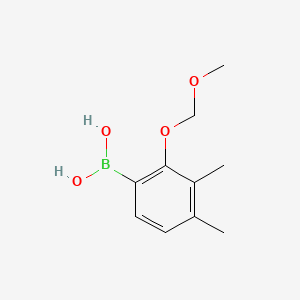
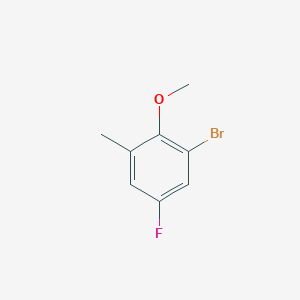
![2-[(Trimethylsilyl)oxy]butyl 4-methylbenzene-1-sulfonate](/img/structure/B14019458.png)
